molecular formula C20H10Br2O5 B2423584 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one CAS No. 13232-65-0

5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one

Cat. No.: B2423584
CAS No.: 13232-65-0
M. Wt: 490.103
InChI Key: VOKQJLATDGDTGW-UHFFFAOYSA-N
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Description

5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is a chemical compound known for its unique structural properties and diverse applications. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial fields due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one typically involves the bromination of fluorescein derivatives. One common method includes the reaction of fluorescein with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthene derivatives, which can have different functional groups replacing the bromine atoms .

Scientific Research Applications

5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for fluorescence imaging. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Eosin Y: Another xanthene dye with similar fluorescent properties but different halogen substitutions.

    Fluorescein: The parent compound from which 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is derived.

    Rhodamine B: A related dye with different functional groups and applications.

Uniqueness

5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is unique due to its specific bromine substitutions, which enhance its photostability and fluorescence intensity compared to other xanthene dyes .

Properties

IUPAC Name

5,6-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br2O5/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20/h1-8,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQJLATDGDTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)Br)Br)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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